molecular formula C16H18ClNO2 B5743196 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine

Cat. No.: B5743196
M. Wt: 291.77 g/mol
InChI Key: QXCZZVTWQPSOTB-UHFFFAOYSA-N
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Description

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine is an organic compound that features a morpholine ring attached to a naphthalene moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine typically involves the reaction of 4-chloronaphthalene with morpholine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the chlorinated naphthalene, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include dimethylformamide or toluene, and the reaction is typically carried out under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the morpholine ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Chloronaphthalen-1-yl)oxy)ethyl)piperidine hydrochloride
  • 4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid

Uniqueness

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]morpholine is unique due to its specific combination of a morpholine ring and a chlorinated naphthalene moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[2-(4-chloronaphthalen-1-yl)oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCZZVTWQPSOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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